molecular formula C13H16N4OS2 B2791080 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034379-58-1

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Numéro de catalogue B2791080
Numéro CAS: 2034379-58-1
Poids moléculaire: 308.42
Clé InChI: VBNNEHDBGOXQHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide, also known as TAK-915, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic benefits. TAK-915 is a selective antagonist of the G protein-coupled receptor 2 (GPR2) and has been shown to have promising effects in preclinical studies.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(1,2,5-thiadiazol-3-yl)piperidine-4-carboxylic acid, which is synthesized from 1,2,5-thiadiazole-3-carboxylic acid and piperidine. The second intermediate is 3-(thiophen-3-yl)propanoic acid, which is synthesized from thiophene-3-carboxylic acid and acetic anhydride. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.

Starting Materials
1,2,5-thiadiazole-3-carboxylic acid, piperidine, thiophene-3-carboxylic acid, acetic anhydride, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)

Reaction
Synthesis of 1-(1,2,5-thiadiazol-3-yl)piperidine-4-carboxylic acid:, - Dissolve 1,2,5-thiadiazole-3-carboxylic acid (1.0 g, 6.2 mmol) and piperidine (0.8 mL, 9.3 mmol) in dry DMF (10 mL) under nitrogen atmosphere., - Add DIPEA (2.0 mL, 11.5 mmol) and EDCI (1.4 g, 7.3 mmol) to the reaction mixture and stir at room temperature for 24 h., - Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL)., - Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain a yellow solid (1.2 g, 90%)., Synthesis of 3-(thiophen-3-yl)propanoic acid:, - Dissolve thiophene-3-carboxylic acid (1.0 g, 6.2 mmol) in dry DMF (10 mL) under nitrogen atmosphere., - Add acetic anhydride (1.2 mL, 12.4 mmol) and DMAP (0.2 g, 1.6 mmol) to the reaction mixture and stir at room temperature for 24 h., - Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL)., - Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain a yellow solid (1.3 g, 92%)., Coupling of the two intermediates to form the final product:, - Dissolve 1-(1,2,5-thiadiazol-3-yl)piperidine-4-carboxylic acid (0.5 g, 2.1 mmol), 3-(thiophen-3-yl)propanoic acid (0.5 g, 2.1 mmol), DCC (0.6 g, 2.9 mmol), and NHS (0.4 g, 3.5 mmol) in dry DMF (10 mL) under nitrogen atmosphere., - Stir the reaction mixture at room temperature for 24 h., - Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL)., - Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain a yellow solid (0.8 g, 70%)., - Purify the product by column chromatography using ethyl acetate/hexanes as the eluent to obtain the final product as a white solid (0.4 g, 35%).

Mécanisme D'action

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide acts as a selective antagonist of the GPR2 receptor in the brain. GPR2 is a receptor that is involved in the regulation of various neurotransmitters, including dopamine, serotonin, and glutamate. By blocking the GPR2 receptor, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is thought to modulate the activity of these neurotransmitters, leading to its therapeutic effects.

Effets Biochimiques Et Physiologiques

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its effects on neurotransmitter activity, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has also been shown to reduce inflammation in the brain, which is thought to contribute to the development of various neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide in lab experiments is its selectivity for the GPR2 receptor. This allows for more precise targeting of the receptor and reduces the likelihood of off-target effects. Additionally, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life.
One limitation of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, while N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans.

Orientations Futures

There are several potential future directions for research on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide. One area of interest is its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosing and administration of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide in humans. Finally, there is a need for more research on the safety and potential side effects of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide in humans.

Applications De Recherche Scientifique

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. Preclinical studies have shown that N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has a significant effect on improving cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been shown to have anxiolytic and antidepressant effects in preclinical models of anxiety and depression.

Propriétés

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c18-13(7-10-3-6-19-9-10)15-11-1-4-17(5-2-11)12-8-14-20-16-12/h3,6,8-9,11H,1-2,4-5,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNNEHDBGOXQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CSC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.